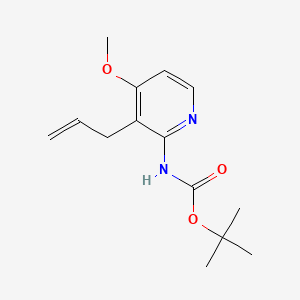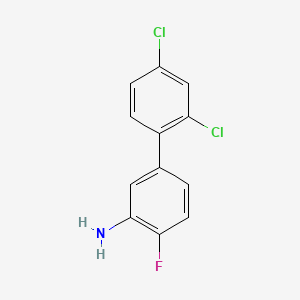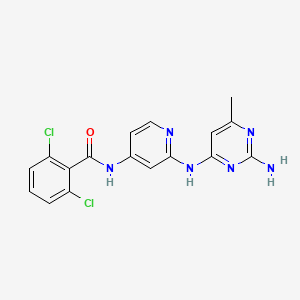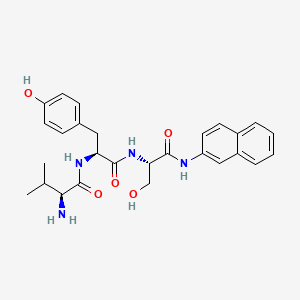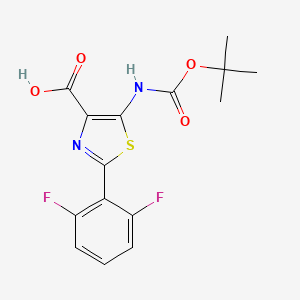
5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Overview
Description
5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, also known as TBADFT, is a small molecule that has been used in the laboratory setting for a variety of scientific research applications. TBADFT has been studied for its ability to act as a biochemical and physiological modulator, as well as its potential to be used as a therapeutic agent.
Mechanism Of Action
5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been found to act as an inhibitor of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. It has also been found to act as an inhibitor of receptors involved in signal transduction, such as G-protein coupled receptors. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been found to act as an inhibitor of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been found to affect the activity of enzymes involved in metabolic pathways, as well as to modulate the activity of receptors involved in signal transduction. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been found to have anti-inflammatory and anti-cancer effects. It has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid in laboratory experiments include its low cost and its ability to modulate biochemical and physiological processes. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is relatively easy to synthesize, which makes it a useful tool for laboratory experiments. The main limitation of using 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid in laboratory experiments is that it is not able to completely inhibit the activity of enzymes or receptors, which may limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for the use of 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid. One potential direction is to further study its potential to act as an anti-inflammatory and anti-cancer agent. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid could be studied for its potential to act as a modulator of metabolic pathways. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid could be studied for its potential to act as a modulator of signal transduction pathways. Finally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid could be studied for its potential to act as a therapeutic agent for a variety of diseases and disorders.
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been studied for its potential to act as a biochemical and physiological modulator. It has been shown to affect the activity of enzymes involved in metabolic pathways, as well as to modulate the activity of receptors involved in signal transduction. Additionally, 5-((Tert-butoxycarbonyl)amino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)9-7(16)5-4-6-8(9)17/h4-6H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJJWYWCUMQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737271 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | |
CAS RN |
1270034-25-7 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

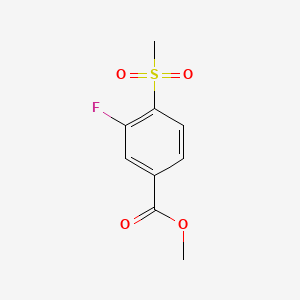
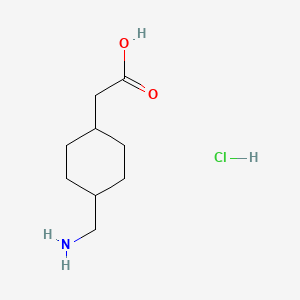

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
